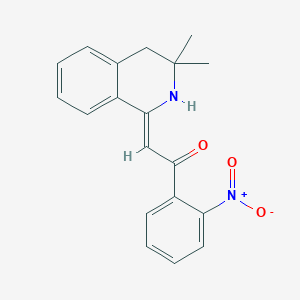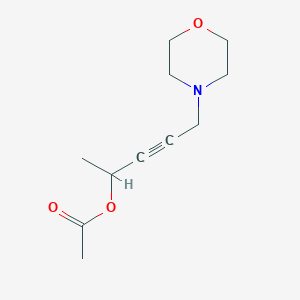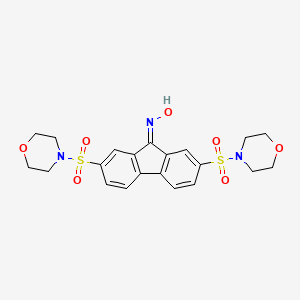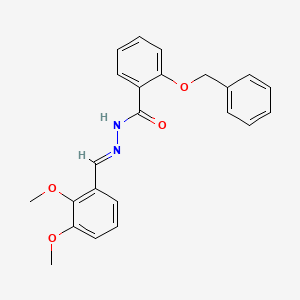
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-(2-nitrophenyl)ethanone
描述
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-(2-nitrophenyl)ethanone, commonly referred to as DINE, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. DINE is a member of the isoquinoline family of compounds and has been shown to have unique properties that make it an attractive candidate for use in a variety of research fields.
作用机制
The mechanism of action of DINE is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. This inhibition may lead to the disruption of certain cellular processes, which could have a variety of effects depending on the specific application.
Biochemical and Physiological Effects:
Studies have shown that DINE has a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. DINE has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of DINE is its synthetic accessibility, which makes it a readily available compound for use in laboratory experiments. Additionally, DINE has been shown to have a high degree of stability, which makes it an attractive candidate for use in experiments that require long-term storage. However, one limitation of DINE is its relatively low solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are many potential future directions for the study of DINE. One area of research that is currently being explored is the development of new drugs based on the structure of DINE. Additionally, there is ongoing research into the potential use of DINE as a building block for the synthesis of more complex compounds. Finally, there is interest in exploring the potential use of DINE in the development of new materials with unique properties.
科学研究应用
DINE has been studied for its potential use in a variety of scientific research applications, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DINE has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, DINE has been studied for its potential use in the development of new materials with unique properties. In organic synthesis, DINE has been used as a building block for the synthesis of more complex compounds.
属性
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-1-(2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-19(2)12-13-7-3-4-8-14(13)16(20-19)11-18(22)15-9-5-6-10-17(15)21(23)24/h3-11,20H,12H2,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNDYQVSXPTYCM-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)C3=CC=CC=C3[N+](=O)[O-])N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)C3=CC=CC=C3[N+](=O)[O-])/N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-nitrophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3866866.png)


![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B3866895.png)

![N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanamide](/img/structure/B3866904.png)

![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}nicotinohydrazide](/img/structure/B3866915.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3866945.png)
![3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B3866953.png)
![1-{3-[(7-chloro-4-methyl-2-quinolinyl)amino]propyl}-2-pyrrolidinone](/img/structure/B3866960.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-{[4-(difluoromethoxy)-2-nitrophenyl]hydrazone}](/img/structure/B3866964.png)